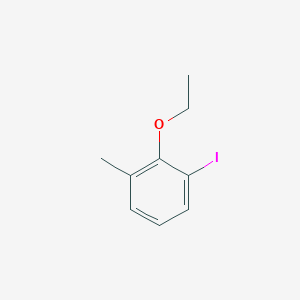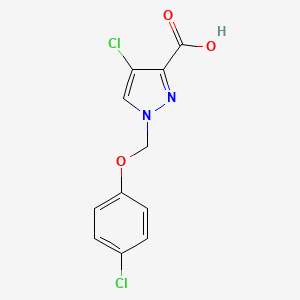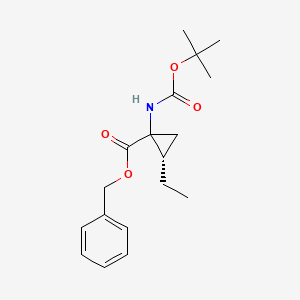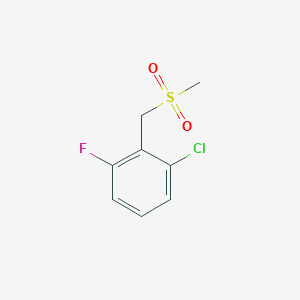
N-(4-(Allyloxy)benzyl)-N-methylpyridin-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(Allyloxy)benzyl)-N-methylpyridin-3-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an allyloxy group attached to a benzyl moiety, further connected to a methylpyridin-3-amine core. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Allyloxy)benzyl)-N-methylpyridin-3-amine hydrochloride typically involves multiple steps. One common approach starts with the allylation of 4-hydroxybenzyl alcohol to form 4-(allyloxy)benzyl alcohol. This intermediate is then subjected to a nucleophilic substitution reaction with N-methylpyridin-3-amine under basic conditions to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(4-(Allyloxy)benzyl)-N-methylpyridin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium cyanide (NaCN) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group can yield 4-formylbenzyl-N-methylpyridin-3-amine, while reduction of a nitro group would produce the corresponding amine derivative.
科学的研究の応用
N-(4-(Allyloxy)benzyl)-N-methylpyridin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(4-(Allyloxy)benzyl)-N-methylpyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The allyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the pyridin-3-amine core can engage in π-π stacking and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(4-(Allyloxy)benzyl)-N-(tert-butyl)amine hydrochloride
- N-(4-(Allyloxy)benzyl)-2-(4-methoxyphenyl)ethanamine hydrochloride
Uniqueness
N-(4-(Allyloxy)benzyl)-N-methylpyridin-3-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable tool in research and development.
特性
分子式 |
C16H19ClN2O |
|---|---|
分子量 |
290.79 g/mol |
IUPAC名 |
N-methyl-N-[(4-prop-2-enoxyphenyl)methyl]pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C16H18N2O.ClH/c1-3-11-19-16-8-6-14(7-9-16)13-18(2)15-5-4-10-17-12-15;/h3-10,12H,1,11,13H2,2H3;1H |
InChIキー |
ZWRYKOQWKSWVAD-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC=C(C=C1)OCC=C)C2=CN=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12841620.png)










